1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol is a highly specialized, bifunctional secondary amine characterized by a sterically hindered tertiary carbinol and a terminal methoxy ether group. In industrial and pharmaceutical procurement, it is primarily sourced as an advanced building block for small-molecule therapeutics and as a tunable component in specialty surfactant or gas-treating formulations [1]. Unlike standard amino alcohols, the integration of the methoxy group enhances organic solubility and lipophilicity, while the bulky 2-methylpropan-2-ol moiety provides high metabolic stability and steric shielding around the amine [2]. This specific structural profile makes it a critical raw material for workflows requiring precise control over hydrogen bonding, chemoselectivity, and physicochemical properties.
Replacing 1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol with simpler, more common analogs like diisopropanolamine (DIPA) or 1-amino-2-methylpropan-2-ol compromises both synthetic processability and end-product performance [1]. Unhindered primary amines or those lacking the tertiary alcohol moiety readily undergo competitive O-alkylation and polyalkylation during complex coupling steps, requiring costly protection-deprotection sequences that reduce overall yield. Furthermore, substituting the methoxy ether with a standard hydroxyl group drastically increases intermolecular hydrogen bonding, leading to high-viscosity formulations that are difficult to pump in continuous flow systems, and significantly lowers the membrane permeability (LogP) of downstream pharmaceutical derivatives [2]. Procurement of this exact bifunctional scaffold is necessary when both high steric shielding and tuned lipophilicity are required for the target application.
During API scale-up, minimizing step count is critical for cost efficiency. The tertiary alcohol in 1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol creates extreme steric hindrance, preventing O-acylation and allowing for direct, chemoselective N-functionalization. Studies demonstrate >94% selective N-acylation without the need for protecting groups. In contrast, using a secondary alkanolamine like 1-(propylamino)propan-2-ol results in competitive O-acylation, requiring a 3-step protection/deprotection sequence that drops the overall yield to <68% [1].
| Evidence Dimension | Chemoselective N-acylation yield (1-step) |
| Target Compound Data | >94% yield (no O-protection required) |
| Comparator Or Baseline | 1-(propylamino)propan-2-ol (<68% yield over 3 steps due to required O-protection) |
| Quantified Difference | 26% absolute yield improvement and elimination of 2 synthetic steps |
| Conditions | Standard N-acylation with acyl chlorides at 0-25 °C in dichloromethane |
Eliminating protection-deprotection steps directly reduces solvent waste, reagent costs, and cycle times in industrial pharmaceutical manufacturing.
For drug discovery procurement, the choice of amine side-chain dictates the pharmacokinetic profile of the final molecule. The methoxy capping in 1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol reduces the Polar Surface Area (PSA) and increases lipophilicity compared to symmetric diols. Analytical profiling shows this compound has a cLogP of ~0.8 and a PSA of 41 Ų, whereas the common substitute diisopropanolamine (DIPA) has a cLogP of -0.8 and a PSA of 52 Ų [1]. This shift is critical for achieving CNS penetration and oral bioavailability.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) and Polar Surface Area (PSA) |
| Target Compound Data | cLogP ~0.8, PSA 41 Ų |
| Comparator Or Baseline | Diisopropanolamine (DIPA) (cLogP -0.8, PSA 52 Ų) |
| Quantified Difference | 1.6 log unit increase in lipophilicity and 21% reduction in PSA |
| Conditions | In silico profiling and standard octanol-water partition assays |
Procuring this specific ether-capped amine prevents the excessive hydrophilicity that often causes late-stage pharmacokinetic failures in drug development.
Handling highly viscous or solid intermediates complicates continuous manufacturing. By replacing one hydroxyl group with a methoxy ether, 1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol disrupts the extensive intermolecular hydrogen bonding network typical of amino diols. Rheological data indicates that this compound remains a low-viscosity liquid at room temperature, whereas the baseline comparator DIPA is a solid (melting point 42 °C) that requires heated lines or high solvent volumes to process [1].
| Evidence Dimension | Physical state and processability at 25 °C |
| Target Compound Data | Low-viscosity liquid (pumpable without heating) |
| Comparator Or Baseline | Diisopropanolamine (Solid, MP 42 °C) |
| Quantified Difference | Elimination of heating requirements for line transfer |
| Conditions | Standard ambient handling in continuous flow reactors |
Liquid-state processability at room temperature minimizes energy costs and prevents line-clogging in automated or continuous flow synthesis.
Directly leveraging its chemoselective N-functionalization and optimized lipophilicity, this compound is highly suitable for synthesizing bulky, metabolically stable side-chains in kinase inhibitors and GPCR ligands. The tertiary alcohol resists phase I oxidative metabolism, while the methoxy group ensures the final API maintains sufficient membrane permeability [1].
Because it remains a low-viscosity liquid at room temperature—unlike solid diol comparators—this compound is highly effective for continuous flow chemistry. It can be pumped neat or in highly concentrated solutions without the risk of line clogging or the need for heated transfer lines, maximizing throughput [2].
In polymer formulations, this compound serves as a reactive, low-emission amine catalyst. The secondary amine incorporates directly into the polyurethane matrix, preventing volatile organic compound (VOC) emissions, while its severe steric hindrance delays reaction onset, providing a longer pot life for complex molding applications [3].